

# Methyl 3-(4-chlorosulfonyl)phenylpropionate structure and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                             |
|----------------|---------------------------------------------|
| Compound Name: | Methyl 3-(4-chlorosulfonyl)phenylpropionate |
| Cat. No.:      | B1593007                                    |

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 3-(4-chlorosulfonyl)phenylpropionate** for Advanced Research and Development

## Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

**Methyl 3-(4-chlorosulfonyl)phenylpropionate** is a specialized organic compound that serves as a critical building block for researchers in medicinal chemistry and materials science. Its unique structure, featuring both a reactive chlorosulfonyl group and a methyl ester, makes it a bifunctional linker ideal for conjugating molecules, synthesizing complex libraries, and developing novel chemical entities.<sup>[1]</sup> This guide provides a comprehensive overview of its structure, properties, reactivity, and applications, with a focus on the underlying chemical principles that drive its utility for drug development professionals.

## Part 1: Core Molecular Characteristics

A thorough understanding of a reagent's fundamental properties is paramount before its inclusion in any synthetic workflow. This section details the essential physicochemical data for **Methyl 3-(4-chlorosulfonyl)phenylpropionate**.

## Chemical Structure and Identity

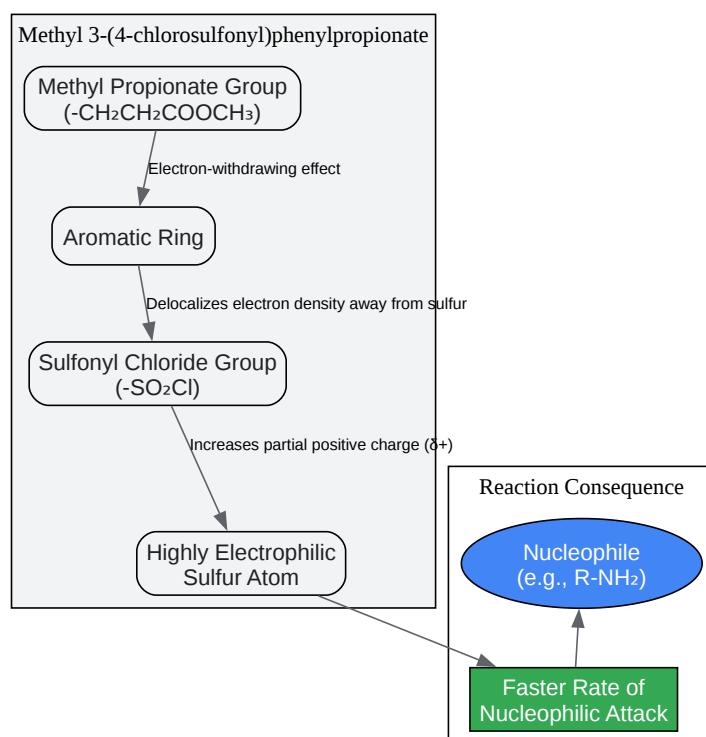
The molecule consists of a central benzene ring substituted at the 1 and 4 (para) positions. One substituent is the chlorosulfonyl group (-SO<sub>2</sub>Cl), a highly reactive electrophilic center. The other is a 3-(methoxycarbonyl)propyl group (-CH<sub>2</sub>CH<sub>2</sub>COOCH<sub>3</sub>), which provides a stable ester linkage and a three-carbon spacer.

Caption: 2D Structure of **Methyl 3-(4-chlorosulfonyl)phenylpropionate**.

## Physicochemical Data Summary

All quantitative data are summarized in the table below for efficient reference.

| Property           | Value                                              | Source(s)    |
|--------------------|----------------------------------------------------|--------------|
| CAS Number         | 374537-95-8                                        | [2][3][4]    |
| Molecular Formula  | C <sub>10</sub> H <sub>11</sub> ClO <sub>4</sub> S | [2][3][5]    |
| Molecular Weight   | 262.71 g/mol                                       | [2][3][4][5] |
| Appearance         | Off-white to light yellow solid                    | [6]          |
| Melting Point      | 64-65 °C                                           | [6]          |
| Boiling Point      | 352.0 ± 25.0 °C (Predicted)                        | [6]          |
| Density            | 1.344 ± 0.06 g/cm <sup>3</sup> (Predicted)         | [6]          |
| SMILES             | COC(=O)CCC1=CC=C(C=C1)S(=O)(=O)Cl                  | [1][2]       |
| Storage Conditions | 2-8°C, Moisture Sensitive                          | [6]          |


## Part 2: Reactivity, Synthesis, and Mechanistic Considerations

The utility of this reagent stems directly from the reactivity of its sulfonyl chloride group. Understanding the electronic factors governing this reactivity is crucial for designing successful experiments.

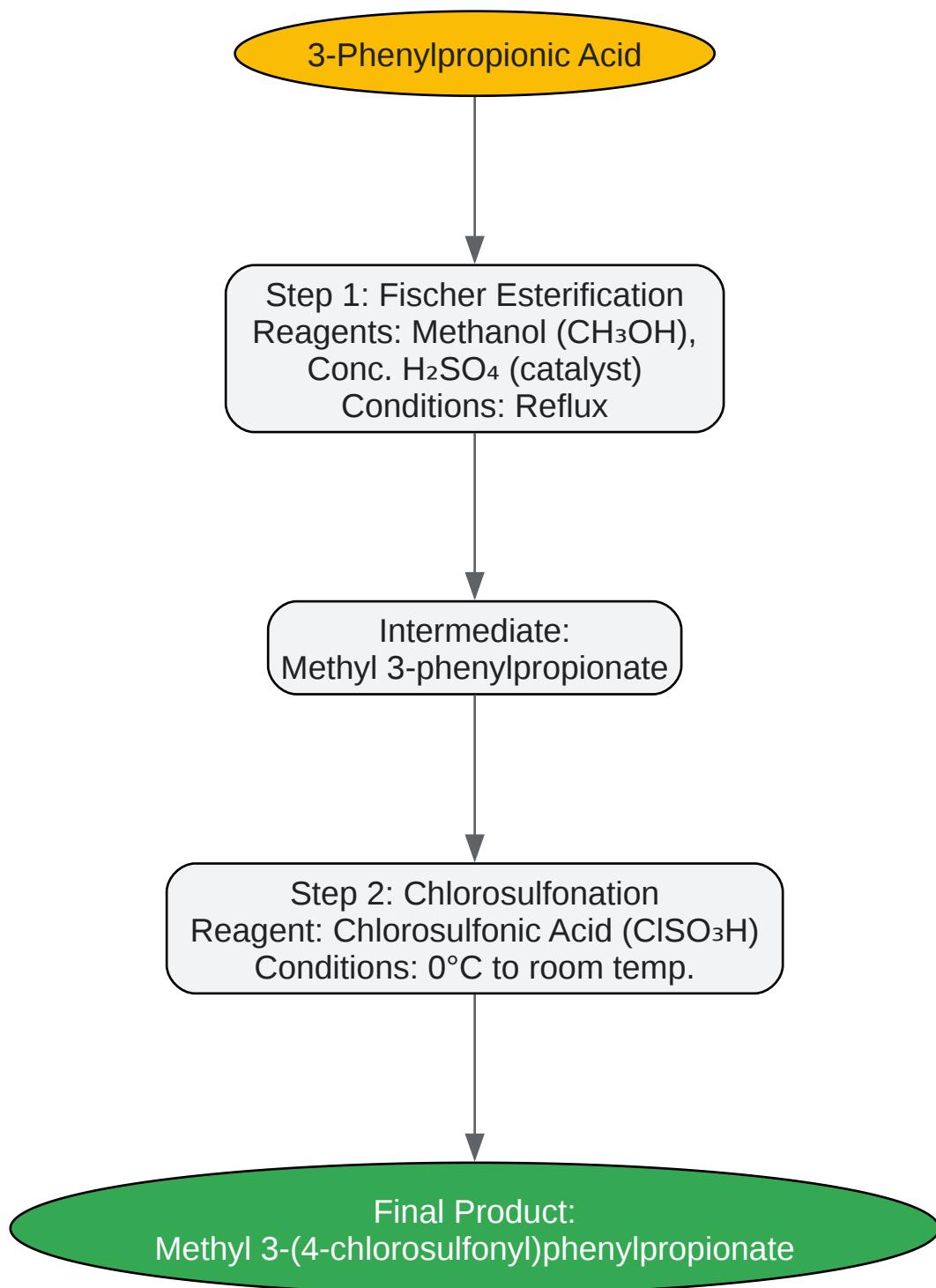
### The Principle of Electrophilicity

The reactivity of aryl sulfonyl chlorides is dictated by the electrophilicity of the sulfur atom.<sup>[7]</sup> Electron-withdrawing groups attached to the aromatic ring pull electron density away from the sulfonyl group, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this reactivity.<sup>[7]</sup>

In **Methyl 3-(4-chlorosulfonyl)phenylpropionate**, the methyl propionate substituent at the para position acts as an electron-withdrawing group. This effect enhances the reactivity of the sulfonyl chloride, making it a more potent sulfonylating agent compared to simpler analogs like p-toluenesulfonyl chloride (tosyl chloride), which contains an electron-donating methyl group.<sup>[7]</sup>



[Click to download full resolution via product page](#)


Caption: Electronic effects enhancing the reactivity of the sulfonyl chloride.

## Proposed Synthetic Workflow

While several suppliers offer this compound, understanding its synthesis is valuable for researchers. A plausible and efficient laboratory-scale synthesis involves a two-step process starting from 3-phenylpropionic acid.

Step 1: Fischer Esterification The carboxylic acid is converted to its corresponding methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Step 2: Chlorosulfonation The aromatic ring of the resulting methyl 3-phenylpropionate is functionalized with a chlorosulfonyl group using chlorosulfonic acid. This reaction typically occurs at the para position due to steric hindrance and the directing effects of the alkyl substituent.



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis workflow.

## Part 3: Applications in Drug Discovery and Development

The primary application of this reagent is in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry found in antibiotics, diuretics, and anticonvulsants.

### Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes a general procedure for the reaction between **Methyl 3-(4-chlorosulfonyl)phenylpropionate** and a primary amine to form a sulfonamide linkage. This self-validating system includes workup and purification steps to ensure product integrity.

Objective: To synthesize a novel N-substituted sulfonamide derivative for a screening library.

Materials:

- **Methyl 3-(4-chlorosulfonyl)phenylpropionate**
- Primary amine of interest (e.g., benzylamine)
- Anhydrous dichloromethane (DCM)
- Pyridine or Triethylamine (base)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), dissolve **Methyl 3-(4-chlorosulfonyl)phenylpropionate** (1.0 eq) in anhydrous DCM.
- Addition of Amine: Add the primary amine (1.1 eq) to the solution, followed by the dropwise addition of pyridine (1.5 eq) as a base to scavenge the HCl byproduct.
- Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).  
Causality Note: The base is critical to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
- Aqueous Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the organic layer.
- Washing: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO<sub>3</sub> solution, and finally brine. Trustworthiness Note: These washing steps are self-validating; they systematically remove the base, unreacted amine, and any aqueous-soluble impurities, ensuring a cleaner crude product.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide derivative.
- Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (<sup>1</sup>H and <sup>13</sup>C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

## Broader Role in Lead Optimization

Beyond simple sulfonamide formation, this reagent is a valuable tool in lead optimization strategies. The methyl ester can be hydrolyzed to a carboxylic acid post-conjugation, providing a handle for further modifications or improving pharmacokinetic properties. The introduction of the entire methyl 3-phenylpropionate moiety can also modulate the physicochemical properties of a lead compound, potentially improving metabolic stability or altering solubility.<sup>[8]</sup>

## Part 4: Safety, Handling, and Storage

As with all reactive sulfonyl chlorides, proper safety precautions are mandatory.[\[9\]](#)

Hazard Profile:

- Corrosive: Causes severe skin burns and eye damage.[\[10\]](#)[\[11\]](#) Contact with skin or eyes requires immediate and thorough rinsing with water.[\[9\]](#)[\[10\]](#)
- Moisture Sensitive: Reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid and sulfonic acid.[\[6\]](#)[\[10\]](#) This reaction is exothermic and can be violent if water is added directly to a large amount of the reagent.
- Inhalation Hazard: Inhalation of dust or vapors can irritate the respiratory tract.[\[10\]](#)[\[11\]](#)

Handling Protocol:

- Ventilation: Always handle in a well-ventilated chemical fume hood.[\[9\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including:
  - Chemical-resistant gloves (e.g., nitrile).[\[9\]](#)[\[11\]](#)
  - Safety goggles and a face shield.[\[9\]](#)[\[11\]](#)
  - A lab coat.[\[9\]](#)
- Dispensing: Use non-sparking tools and dispense the solid carefully to avoid creating dust.[\[9\]](#)
- Spill Management: In case of a spill, absorb with an inert material like sand or vermiculite. Do not use water. Neutralize the area with a weak base like sodium bicarbonate solution.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[6\]](#)[\[9\]](#)
- The recommended storage temperature is between 2-8°C.[\[6\]](#)

- Store away from incompatible materials such as strong bases, oxidizing agents, and water.  
[\[11\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 374537-95-8: Methyl 3-(4-chlorosulphonyl)phenylpropion... [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. METHYL 3-(4-CHLOROSULFONYL)PHENYLPROPIONATE | 374537-95-8 [chemicalbook.com]
- 6. METHYL 3-(4-CHLOROSULFONYL)PHENYLPROPIONATE CAS#: 374537-95-8 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 11. nj.gov [nj.gov]
- To cite this document: BenchChem. [Methyl 3-(4-chlorosulfonyl)phenylpropionate structure and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1593007#methyl-3-4-chlorosulfonyl-phenylpropionate-structure-and-molecular-weight>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)